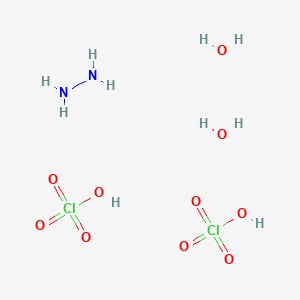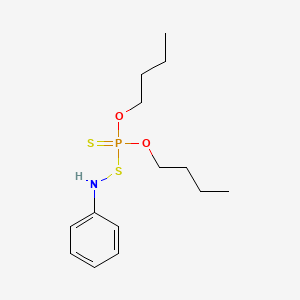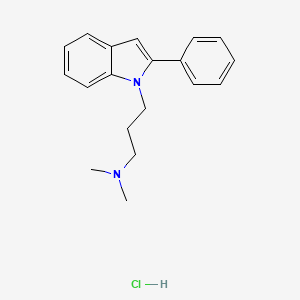
1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride, often involves cyclization reactions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction typically yields the corresponding indole in a 40-50% yield.
Industrial Production Methods: Industrial production methods for indole derivatives may involve large-scale cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cellular processes and signaling pathways. This compound may act as an agonist or antagonist, depending on the target receptor and the context of its use.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: Another indole derivative with diverse biological activities.
1H-Indole-2-carboxylic acid: Known for its role in various chemical reactions and biological applications.
N,N-Dimethyl-1-propanamine: A related amine with different functional groups and properties.
Uniqueness: 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
65747-00-4 |
|---|---|
Formule moléculaire |
C19H23ClN2 |
Poids moléculaire |
314.9 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(2-phenylindol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-20(2)13-8-14-21-18-12-7-6-11-17(18)15-19(21)16-9-4-3-5-10-16;/h3-7,9-12,15H,8,13-14H2,1-2H3;1H |
Clé InChI |
CSNRRBCYOQGAIU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2C=C1C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


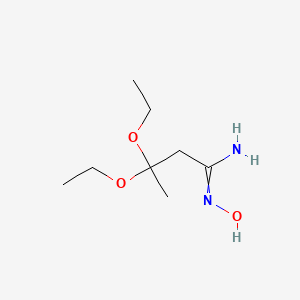

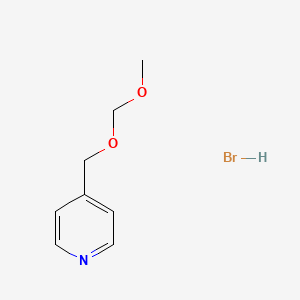
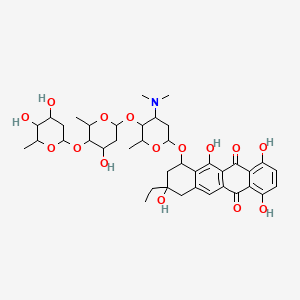

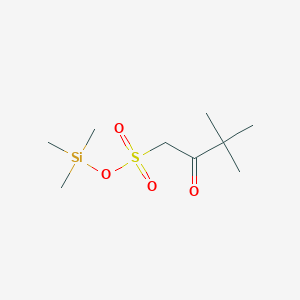
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
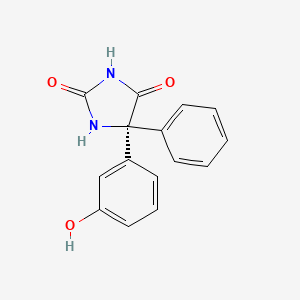

![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


